N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Overview
Description
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a useful research compound. Its molecular formula is C22H29NO6 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.19948764 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties :
- A study by Hartenstein and Sicker (1993) discusses the synthesis of cyclic hydroxamic acids and lactams, which are significant in various chemical reactions and processes. Although this study does not directly reference the specific chemical compound , it provides insights into the broader field of hydroxamic acids and lactams synthesis, which could be relevant for understanding the synthesis and properties of "N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate" (H. Hartenstein & D. Sicker, 1993).
Chemical Analysis and Detection Methods :
- Poklis et al. (2014) developed a method using high-performance liquid chromatography with tandem mass spectrometry for the detection and quantification of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe). This demonstrates the relevance and applicability of advanced analytical techniques in the detection of complex organic compounds, which could be applicable to "this compound" (J. Poklis et al., 2014).
Polymer Research :
- Research by Meng et al. (1996) on the cooperative motion of polar side groups in amorphous polymers, specifically involving nitrophenyl derivatives, highlights the potential application of "this compound" in polymer science. This study can provide insights into how similar compounds could be used in polymer synthesis and the development of new materials (X. Meng et al., 1996).
Organic Synthesis and Derivatives :
- A study by Aghekyan et al. (2018) on the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine shows the diverse applications of complex organic compounds in creating new molecules, which could relate to the synthesis and applications of "this compound" (A. A. Aghekyan et al., 2018).
Application in Material Science :
- The study by Vaidhyanathan et al. (2002) on hydrogen bonded structures in organic amine oxalates provides a deeper understanding of the molecular structures and interactions that could be relevant to the study of "this compound" in material science and engineering (R. Vaidhyanathan et al., 2002).
Properties
IUPAC Name |
2-methyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.C2H2O4/c1-20(2,3)21-13-14-22-15-16-23-19-12-8-7-11-18(19)17-9-5-4-6-10-17;3-1(4)2(5)6/h4-12,21H,13-16H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODFWQLPOFRGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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